molecular formula C10H13NO4 B13023207 tert-Butyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate

tert-Butyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate

Cat. No.: B13023207
M. Wt: 211.21 g/mol
InChI Key: FYMHIQYSJCOOKI-UHFFFAOYSA-N
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Description

tert-Butyl2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group attached to a pyrrole ring with two keto groups at positions 2 and 5. The presence of these functional groups makes it a versatile compound in organic synthesis and industrial applications.

Preparation Methods

The synthesis of tert-Butyl2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate typically involves the reaction of tert-butyl acetoacetate with maleic anhydride under specific conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

tert-Butyl2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .

Scientific Research Applications

tert-Butyl2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .

Comparison with Similar Compounds

tert-Butyl2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate can be compared with other similar compounds, such as:

    tert-Butyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate: This compound has a similar structure but differs in the position of the functional groups.

    tert-Butyl (2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)carbamate: This compound contains an additional carbamate group, which imparts different chemical properties and reactivity.

The uniqueness of tert-Butyl2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications .

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

tert-butyl 2-(2,5-dioxopyrrol-1-yl)acetate

InChI

InChI=1S/C10H13NO4/c1-10(2,3)15-9(14)6-11-7(12)4-5-8(11)13/h4-5H,6H2,1-3H3

InChI Key

FYMHIQYSJCOOKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=O)C=CC1=O

Origin of Product

United States

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